REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:15])=[C:4]([CH:12]=[CH:13][CH:14]=1)[O:5]C1CCCCO1.C(O)(=O)C(O)=O>CO>[F:1][C:2]1[C:3]([CH3:15])=[C:4]([OH:5])[CH:12]=[CH:13][CH:14]=1
|
Name
|
2-(3-fluoro-2-methylphenoxy)tetrahydro-2H-pyran
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(OC2OCCCC2)C=CC1)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.21 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a bath temperature of <29° C.
|
Type
|
CUSTOM
|
Details
|
to afford an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography with EtOAc/hexane (1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=CC1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |